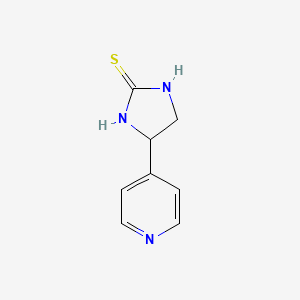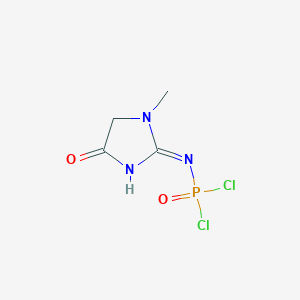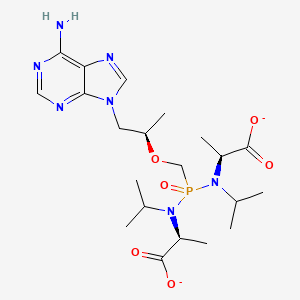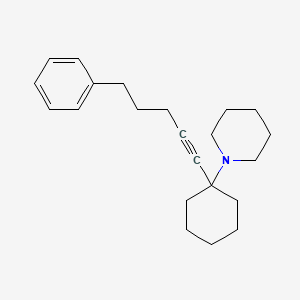
2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)-: is a heterocyclic compound that features both imidazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the desired imidazole-thione structure. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or alkyl groups can be introduced under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: This compound has a similar imidazole-thione structure but with a methyl group instead of a pyridinyl group.
2-Imidazolidinethione: Another related compound with a similar thione group but different ring structure.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and potential applications. The combination of these rings allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H9N3S |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
4-pyridin-4-ylimidazolidine-2-thione |
InChI |
InChI=1S/C8H9N3S/c12-8-10-5-7(11-8)6-1-3-9-4-2-6/h1-4,7H,5H2,(H2,10,11,12) |
InChI-Schlüssel |
UMWKTMHABMHNKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=S)N1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)

![N-(4-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341840.png)


![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)

![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)

![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B12341914.png)
